molecular formula C14H20O2 B585515 (S)-Butibufen CAS No. 149646-92-4

(S)-Butibufen

Cat. No.: B585515
CAS No.: 149646-92-4
M. Wt: 220.312
InChI Key: UULSXYSSHHRCQK-ZDUSSCGKSA-N
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Description

(S)-Butibufen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of arylpropionic acid derivatives. It is known for its analgesic and anti-inflammatory properties, making it useful in the treatment of various inflammatory conditions and pain management. The compound is characterized by its chiral center, which gives rise to its (S)-enantiomer, the active form responsible for its therapeutic effects.

Scientific Research Applications

(S)-Butibufen has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in the study of chiral resolution and enantioselective synthesis.

    Biology: Research on this compound focuses on its effects on cellular processes and its potential as an anti-inflammatory agent.

    Medicine: The compound is studied for its therapeutic potential in treating inflammatory diseases, pain management, and its pharmacokinetics.

    Industry: this compound is used in the development of new NSAIDs and in the study of drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Butibufen typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate arylpropionic acid derivative.

    Chiral Resolution: The racemic mixture of butibufen is subjected to chiral resolution to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.

    Chemical Synthesis: The chemical synthesis involves the reaction of the arylpropionic acid derivative with suitable reagents under controlled conditions to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk Synthesis: Large quantities of the starting material are synthesized and subjected to chiral resolution.

    Purification: The (S)-enantiomer is purified using crystallization or chromatography techniques.

    Quality Control: The final product undergoes rigorous quality control to ensure compliance with pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: (S)-Butibufen undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

(S)-Butibufen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The compound primarily targets COX-1 and COX-2 enzymes, leading to its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

    Ibuprofen: Another arylpropionic acid derivative with similar anti-inflammatory and analgesic properties.

    Naproxen: A widely used NSAID with a similar mechanism of action.

    Ketoprofen: Known for its potent anti-inflammatory effects.

Uniqueness: (S)-Butibufen is unique due to its specific chiral center, which contributes to its enantioselective activity. Unlike some other NSAIDs, this compound has a distinct pharmacokinetic profile and may offer advantages in terms of efficacy and safety in certain patient populations.

Properties

IUPAC Name

(2S)-2-[4-(2-methylpropyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULSXYSSHHRCQK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149646-92-4
Record name Butibufen, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149646924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTIBUFEN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1BJ250VCY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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